VU0463271 quarterhydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

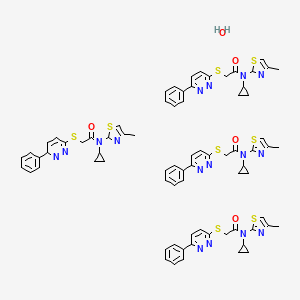

C76H74N16O5S8 |

|---|---|

Poids moléculaire |

1548.0 g/mol |

Nom IUPAC |

N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate |

InChI |

InChI=1S/4C19H18N4OS2.H2O/c4*1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14;/h4*2-6,9-11,15H,7-8,12H2,1H3;1H2 |

Clé InChI |

XKOXVOXECQNISG-UHFFFAOYSA-N |

SMILES canonique |

CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4.CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4.CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4.CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4.O |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of VU0463271 Quarterhydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0463271 is a potent and highly selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2).[1][2][3] Its mechanism of action centers on the inhibition of KCC2-mediated chloride extrusion from neurons, a critical process for maintaining the hyperpolarizing actions of GABAergic neurotransmission in the mature central nervous system.[4][5][6][7] By disrupting chloride homeostasis, VU0463271 leads to a depolarizing shift in the GABA reversal potential (EGABA), thereby diminishing synaptic inhibition and promoting neuronal hyperexcitability.[4][5][6] This guide provides a comprehensive overview of the molecular and cellular mechanisms of VU0463271, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on neuronal signaling.

Primary Pharmacological Target and Potency

The principal molecular target of VU0463271 is the KCC2, a member of the SLC12 family of cation-chloride cotransporters. KCC2 is predominantly expressed in mature neurons and plays a crucial role in establishing the low intracellular chloride concentration necessary for the inhibitory effects of GABAA and glycine receptors.[4][5][6][7]

VU0463271 is a potent inhibitor of KCC2, with a reported half-maximal inhibitory concentration (IC50) of 61 nM.[1][2][3] It exhibits high selectivity for KCC2 over the related Na+-K+-2Cl- cotransporter 1 (NKCC1), with a selectivity ratio of over 100-fold.[1][3] This selectivity is a key feature, as NKCC1 is more ubiquitously expressed and mediates chloride uptake in many cell types, including immature neurons.

| Parameter | Value | Target | Reference |

| IC50 | 61 nM | KCC2 | [1][2][3] |

| Selectivity | >100-fold | KCC2 vs. NKCC1 | [1][3] |

Cellular Mechanism of Action

The primary cellular consequence of KCC2 inhibition by VU0463271 is the disruption of neuronal chloride homeostasis. By blocking the outward transport of Cl- ions, VU0463271 leads to an accumulation of intracellular chloride. This, in turn, causes a positive or depolarizing shift in the reversal potential for GABAA receptor-mediated currents (EGABA).[4][5]

Under normal physiological conditions in mature neurons, EGABA is more negative than the resting membrane potential, resulting in a hyperpolarizing influx of Cl- upon GABAA receptor activation, leading to neuronal inhibition. In the presence of VU0463271, the elevated intracellular chloride shifts EGABA to a more depolarized potential. Consequently, GABAA receptor activation can lead to a less effective hyperpolarization or even a depolarizing efflux of Cl-, thereby reducing the efficacy of synaptic inhibition and increasing neuronal excitability.[4][5][6]

Signaling Pathway of KCC2 Inhibition by VU0463271

In Vitro and In Vivo Effects

Consistent with its mechanism of action, VU0463271 has been shown to induce neuronal hyperexcitability and epileptiform activity in various experimental models.

Electrophysiological Effects

-

Cultured Hippocampal Neurons: Application of VU0463271 causes a reversible depolarizing shift in EGABA and an increase in neuronal spiking.[4][5]

-

Hippocampal Slices: In mouse hippocampal slices under low-magnesium conditions, VU0463271 induces unremitting recurrent epileptiform discharges.[4][5] In the entorhinal cortex, VU0463271 transforms 4-aminopyridine-induced ictal discharges into shorter, more frequent ictal-like events.[8]

-

HEK293 Cells: In HEK293 cells expressing KCC2, VU0463271 causes a depolarizing shift in the glycine reversal potential (EGly), which is also dependent on the chloride gradient.[4]

In Vivo Effects

-

Direct Hippocampal Infusion: Microinfusion of VU0463271 directly into the mouse dorsal hippocampus rapidly induces epileptiform discharges.[4][5][6][9] This demonstrates that direct inhibition of KCC2 in vivo is sufficient to trigger seizure-like activity.

| Experimental Model | Concentration | Observed Effect | Reference |

| Cultured Hippocampal Neurons | 100 nM - 10 µM | Depolarizing shift in EGABA, increased spiking | [4] |

| Mouse Hippocampal Slices (low Mg2+) | 10 µM | Unremitting recurrent epileptiform discharges | [4] |

| Rat Entorhinal Cortex Slices (with 4-AP) | Not Specified | Abolished ictal discharges, increased interictal discharges | [8] |

| In Vivo Mouse Hippocampus | Not Specified | Rapid induction of epileptiform discharges | [4][5][6] |

| HEK293 cells expressing KCC2 | 100 nM - 10 µM | Depolarizing shift in EGly | [4] |

Secondary Pharmacology

A secondary pharmacology screen of VU0463271 identified some off-target activities, though at significantly lower potencies than its action on KCC2. These include interactions with the mitochondrial translocator protein (TSPO) and the α1B adrenergic receptor.[4]

| Off-Target | IC50 | Reference |

| Mitochondrial Translocator Protein (TSPO) | ~200 nM | [4] |

| α1B Adrenergic Receptor | ~350 nM | [4] |

Experimental Protocols

Electrophysiology in Cultured Neurons

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic mice or rats.

-

Recording: Whole-cell patch-clamp recordings are performed to measure GABA-evoked currents and determine EGABA. Gramicidin perforated patch-clamp can be used to maintain the endogenous intracellular chloride concentration.

-

Drug Application: VU0463271 is applied via perfusion of the recording chamber at various concentrations (e.g., 100 nM to 10 µM).

-

Data Analysis: The reversal potential of GABA-mediated currents is determined by applying voltage ramps or steps during GABA application. Changes in EGABA before and after VU0463271 application are quantified.

Experimental Workflow: Electrophysiology in Cultured Neurons

In Vitro Seizure Model in Brain Slices

-

Slice Preparation: Acute brain slices (e.g., hippocampus or entorhinal cortex) are prepared from rodents.

-

Recording: Extracellular field potential recordings are made in specific layers of the brain slice to monitor network activity.

-

Induction of Epileptiform Activity: Seizure-like events are induced by perfusing the slices with a pro-convulsant solution, such as low-magnesium artificial cerebrospinal fluid (aCSF) or aCSF containing 4-aminopyridine (4-AP).

-

Drug Application: After establishing a baseline of epileptiform activity, VU0463271 is added to the perfusate.

-

Data Analysis: Changes in the frequency, duration, and amplitude of epileptiform discharges are analyzed.

Conclusion

VU0463271 quarterhydrate is a valuable research tool for investigating the physiological and pathophysiological roles of KCC2. Its mechanism of action as a potent and selective KCC2 inhibitor is well-established, leading to a predictable cascade of cellular events culminating in neuronal hyperexcitability. The pro-convulsant effects of VU0463271 underscore the critical role of KCC2-mediated chloride extrusion in maintaining inhibitory tone in the central nervous system. This technical guide provides a foundational understanding of VU0463271 for professionals in neuroscience research and drug development.

References

- 1. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. VU 0463271 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]

- 4. Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KCC2 antagonism increases neuronal network excitability but disrupts ictogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

VU0463271 Quarterhydrate: A Selective KCC2 Antagonist for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The K+/Cl- cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter crucial for establishing and maintaining the low intracellular chloride concentration necessary for fast hyperpolarizing synaptic inhibition mediated by GABAA and glycine receptors in the mature central nervous system (CNS).[1][2][3] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and stress-related disorders, making it a compelling therapeutic target.[4][5] VU0463271 is a potent and selective antagonist of KCC2, serving as a critical tool for elucidating the physiological and pathophysiological roles of this transporter.[6][7] This technical guide provides a comprehensive overview of VU0463271, including its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates.

Core Compound Properties and Activity

VU0463271, with the chemical name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, is a highly selective inhibitor of KCC2.[6] It was developed through optimization of a previous KCC2 antagonist, ML077.[6] While a valuable in vitro tool, VU0463271 has been noted to possess poor pharmacokinetic properties, limiting its direct therapeutic application.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for VU0463271 as a KCC2 antagonist.

| Parameter | Value | Assay Conditions | Reference |

| IC50 for KCC2 | 61 nM | ⁸⁶Rb⁺ uptake assay in KCC2-expressing HEK293 cells | [6][7][9] |

| Selectivity vs. NKCC1 | >100-fold | Comparison of IC50 values for KCC2 and NKCC1 | [6][7] |

| Other Targets | No significant activity | Panel of 68 GPCRs, ion channels, and transporters | [6] |

| Experimental Model | VU0463271 Concentration | Observed Effect | Reference |

| Cultured Hippocampal Neurons | 100 nM | Shifted EGABA from -73 ± 4 mV to -42 ± 3 mV | [10][11] |

| Cultured Hippocampal Neurons | 10 µM | Shifted EGABA from -76 ± 5 mV to -36 ± 2 mV | [10][11] |

| Cultured Hippocampal Neurons | 100 nM | Increased spontaneous action potential firing rate from 22 ± 6 to 83 ± 23 AP/min | [11] |

| Cultured Hippocampal Neurons | 10 µM | Increased spontaneous action potential firing rate from 18 ± 5 to 78 ± 26 AP/min | [11] |

| Mouse Hippocampal Slices (low Mg²⁺) | Not specified | Induced unremitting recurrent epileptiform discharges | [10][12] |

| In vivo Mouse Hippocampus | Microinfusion | Rapidly caused epileptiform discharges | [10][12] |

| Drosophila CNS Preparation | 1 µM | 2.5- to 2.7-fold increase in baseline firing rate | [7] |

Mechanism of Action and Signaling Pathways

KCC2 is an integral membrane protein that mediates the coupled electroneutral transport of K⁺ and Cl⁻ ions out of the neuron, driven by the K⁺ gradient established by the Na⁺/K⁺-ATPase.[13] This outward transport of Cl⁻ is fundamental for maintaining a low intracellular Cl⁻ concentration, which allows the influx of Cl⁻ through GABAA and glycine receptor channels to be hyperpolarizing, thus mediating synaptic inhibition.[1]

VU0463271 selectively binds to KCC2 and inhibits this transport process. Recent structural studies suggest that VU0463271 arrests the transporter in an outward-open conformation, preventing the conformational changes necessary for ion translocation across the membrane.[14] By blocking KCC2, VU0463271 leads to an accumulation of intracellular chloride, causing a depolarizing shift in the GABAergic reversal potential (EGABA).[10] This diminishes the strength of synaptic inhibition and can even lead to excitatory GABAergic signaling, resulting in neuronal hyperexcitability and, under certain conditions, epileptiform activity.[10][12]

The regulation of KCC2 activity itself is complex, involving various signaling pathways that modulate its expression, trafficking to the cell membrane, and phosphorylation state.[13][15] Kinases such as WNK and PKC have been shown to regulate KCC2 function.[13] While VU0463271 acts as a direct antagonist, its effects can be studied in the context of these broader regulatory networks.

Experimental Protocols

Detailed methodologies for key experiments involving VU0463271 are outlined below, based on published literature.

In Vitro KCC2 and NKCC1 Activity Assay (⁸⁶Rb⁺ Flux Assay)

This assay is a common method for assessing the activity of K⁺ transporters like KCC2 and NKCC1.

-

Cell Culture: HEK-293 cells are stably transfected to overexpress KCC2. For NKCC1 assays, naive HEK-293 cells are used.[16]

-

Stimulation:

-

⁸⁶Rb⁺ Uptake: Cells are incubated with a buffer containing ⁸⁶Rb⁺ (a congener of K⁺) and varying concentrations of VU0463271 or a vehicle control.

-

Measurement: After a defined incubation period, the uptake of ⁸⁶Rb⁺ is stopped by washing with a cold stop solution. The intracellular ⁸⁶Rb⁺ is then quantified using a scintillation counter.

-

Data Analysis: The amount of ⁸⁶Rb⁺ uptake is plotted against the concentration of VU0463271, and the IC50 value is calculated using a four-parameter logistic model.[17][18]

Perforated Patch-Clamp Electrophysiology

This technique is used to measure the reversal potential of GABAA receptor-mediated currents (EGABA) without dialyzing the intracellular contents of the neuron.

-

Preparation: Primary cultured hippocampal neurons are used.[11]

-

Recording: The gramicidin perforated patch-clamp technique is employed. Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but not to anions like Cl⁻, thus preserving the endogenous intracellular Cl⁻ concentration.[11]

-

Measurement of EGABA: A GABAA receptor agonist, such as muscimol, is applied to the neuron, and voltage-ramp protocols are used to determine the reversal potential of the muscimol-activated current.[11]

-

Application of VU0463271: After establishing a baseline EGABA, VU0463271 is perfused into the bath at the desired concentration, and the change in EGABA is measured.[10][11]

-

Data Analysis: The shift in EGABA is calculated to determine the effect of VU0463271 on intracellular Cl⁻ homeostasis. Spontaneous action potential firing rates can also be monitored.[11]

In Vivo Microinfusion and Electrophysiology

This protocol assesses the effect of VU0463271 on neuronal network activity in the intact brain.

-

Animal Model: Adult mice are used.

-

Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted above the dorsal hippocampus. An electrode for recording local field potentials is also implanted.

-

Microinfusion: After a recovery period, VU0463271 is microinfused directly into the hippocampus of awake, behaving mice.[12]

-

Recording: Electroencephalographic (EEG) activity is recorded before, during, and after the microinfusion.

-

Data Analysis: The EEG recordings are analyzed for the emergence of epileptiform discharges or seizure activity.[12]

Logical Relationship of VU0463271 Activity

The action of VU0463271 follows a clear logical progression from molecular interaction to network-level effects.

Conclusion

VU0463271 is a potent and selective KCC2 antagonist that has proven to be an invaluable research tool. Its high selectivity over NKCC1 allows for the specific interrogation of KCC2's role in neuronal function.[6] By inhibiting KCC2-mediated chloride extrusion, VU0463271 leads to a predictable cascade of events, from a depolarizing shift in EGABA to network hyperexcitability.[10] The experimental protocols detailed in this guide provide a framework for utilizing VU0463271 to further explore the critical functions of KCC2 in health and disease. While its pharmacokinetic limitations currently preclude its use as a therapeutic agent, the insights gained from studies with VU0463271 are vital for the development of future KCC2-modulating drugs.[5]

References

- 1. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two developmental switches in GABAergic signalling: the K+–Cl− cotransporter KCC2 and carbonic anhydrase CAVII - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. VU 0463271 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Challenges of finding novel drugs targeting the K-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Reciprocal Regulation of KCC2 Trafficking and Synaptic Activity [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Role of KCC2 Inhibition in Neuronal Signaling by VU0463271: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The K+/Cl- cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific protein crucial for maintaining low intracellular chloride concentrations ([Cl-]i) in mature neurons.[1] This low chloride environment is fundamental for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission.[1][2] Dysregulation of KCC2 function is implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a significant target for therapeutic intervention.[3][4][5] VU0463271 is a potent and selective small-molecule inhibitor of KCC2, serving as an invaluable tool for elucidating the physiological and pathological roles of this transporter.[6][7] This technical guide provides an in-depth overview of the mechanism of action of VU0463271, its effects on neuronal signaling, and detailed experimental protocols for its use in research settings.

VU0463271: Potency and Selectivity

VU0463271 exhibits high potency for KCC2 with an IC50 in the nanomolar range and demonstrates excellent selectivity against the related Na+-K+-2Cl- cotransporter 1 (NKCC1) and a wide range of other receptors and ion channels.

Table 1: Potency and Selectivity of VU0463271

| Target | IC50 | Selectivity vs. NKCC1 | Other Targets (Panel of 68 GPCRs, ion channels, and transporters) | Reference(s) |

| KCC2 | 61 nM | >100-fold | No significant activity | [6][7] |

Mechanism of Action and Impact on Neuronal Signaling

KCC2 actively extrudes chloride ions from neurons, utilizing the electrochemical gradient of potassium.[1] This process maintains a low intracellular chloride concentration, which is essential for the inhibitory effect of GABA A receptor activation. When GABA A receptors are activated in mature neurons, the influx of Cl- ions leads to hyperpolarization of the neuronal membrane, thereby reducing the likelihood of action potential firing.

Inhibition of KCC2 by VU0463271 disrupts this crucial chloride homeostasis. By blocking KCC2-mediated chloride extrusion, VU0463271 leads to an accumulation of intracellular chloride. This elevation in [Cl-]i causes a depolarizing shift in the reversal potential for GABA (EGABA), diminishing and even reversing the inhibitory effect of GABAergic signaling.[2][8] Consequently, GABAergic transmission can become excitatory, leading to neuronal hyperexcitability and the generation of epileptiform discharges.[2][8]

Quantitative Effects on Neuronal Activity

Electrophysiological studies have quantified the impact of VU0463271 on neuronal signaling. The application of VU0463271 to cultured hippocampal neurons and HEK cells expressing KCC2 results in a significant and reversible depolarizing shift in EGABA and the glycine reversal potential (EGly), respectively.

Table 2: Electrophysiological Effects of VU0463271

| Cell Type | Concentration | Effect on EGABA / EGly (mV) | Effect on [Cl-]i (mM) | Reference(s) |

| Cultured Hippocampal Neurons | 10 µM | Depolarizing shift | Increase | [2] |

| HEK cells with KCC2 | 10 µM | Shift from -71 ± 2 to -35 ± 1 | Shift from 10.2 ± 0.7 to 40.3 ± 1.6 | [2] |

| Cultured Hippocampal Neurons | 10 µM | Shift from -83 ± 2 to -62 ± 1 | Shift from 6.6 ± 0.5 to 14.3 ± 0.5 | [2] |

In ex vivo preparations, such as hippocampal slices, VU0463271 induces epileptiform activity, highlighting the critical role of KCC2 in maintaining network stability. In vivo administration via microinfusion directly into the hippocampus also rapidly elicits epileptiform discharges.[2][8]

Experimental Protocols

Gramicidin Perforated-Patch Clamp Recording

This technique is essential for studying KCC2 function as it allows for the measurement of membrane potential and currents without dialyzing the intracellular contents, thereby preserving the native intracellular chloride concentration.[9][10]

Objective: To measure the effect of VU0463271 on the GABA reversal potential (EGABA) in cultured neurons.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical)

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

-

Pipette solution (in mM): 140 KCl, 10 HEPES, 0.1 EGTA (pH 7.2)

-

Gramicidin stock solution (e.g., 10-20 mg/mL in DMSO)

-

VU0463271 stock solution (e.g., 10 mM in DMSO)

-

Patch-clamp amplifier, micromanipulator, and data acquisition system

Procedure:

-

Prepare fresh gramicidin-containing pipette solution by diluting the stock solution to a final concentration of 20-50 µg/mL. Sonicate briefly to aid dissolution.

-

Back-fill the patch pipette with the gramicidin solution, ensuring no air bubbles are trapped. The tip of the pipette should be briefly filled with gramicidin-free solution to facilitate giga-seal formation.[11]

-

Establish a giga-ohm seal with a neuron.

-

Monitor the series resistance until it stabilizes (typically 20-60 MΩ), indicating successful perforation.

-

Record baseline EGABA by applying puffs of GABA or a GABAA receptor agonist (e.g., muscimol) at different holding potentials.

-

Perfuse the external solution containing the desired concentration of VU0463271 (e.g., 10 µM).

-

Repeat the EGABA measurement after drug application.

-

A washout step with the control external solution can be performed to assess the reversibility of the effect.

In Vivo Microinfusion

Direct administration of VU0463271 into a specific brain region allows for the investigation of its effects on neuronal network activity in the intact animal.

Objective: To assess the in vivo effects of KCC2 inhibition on hippocampal network activity.

Materials:

-

Anesthetized animal (e.g., mouse or rat)

-

Stereotaxic apparatus

-

Microinfusion pump and syringe

-

Guide cannula and injector

-

VU0463271 solution (e.g., 100 µM in artificial cerebrospinal fluid)

-

EEG recording system (optional, for monitoring seizure activity)

Procedure:

-

Anesthetize the animal and mount it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the desired brain region (e.g., dorsal hippocampus).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the injector, filled with VU0463271 solution, to the microinfusion pump.

-

Gently insert the injector into the guide cannula.

-

Infuse a small volume of the VU0463271 solution (e.g., 0.5-1 µL) over a defined period (e.g., 1-5 minutes).

-

Monitor the animal for behavioral changes and, if applicable, record EEG activity to detect epileptiform discharges.

-

A control group infused with vehicle (aCSF) should be included.

Conclusion

VU0463271 is a powerful pharmacological tool for investigating the multifaceted roles of KCC2 in neuronal signaling and its contributions to neurological disorders. Its high potency and selectivity allow for precise inhibition of KCC2, enabling researchers to dissect the consequences of impaired chloride homeostasis on synaptic transmission and network excitability. The experimental protocols outlined in this guide provide a framework for utilizing VU0463271 to advance our understanding of KCC2 function in both health and disease, which may ultimately facilitate the development of novel therapeutic strategies targeting this critical neuronal transporter.

References

- 1. Chloride potassium symporter 5 - Wikipedia [en.wikipedia.org]

- 2. Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]

- 5. Challenges of finding novel drugs targeting the K-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VU 0463271 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]

- 7. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Perforated-patch recording with gramicidin avoids artifactual changes in intracellular chloride concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Gramicidin perforated patch recording technique] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gramicidin-perforated patch revealed depolarizing effect of GABA in cultured frog melanotrophs - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of VU0463271 Quarterhydrate on Neuronal Chloride Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intracellular chloride homeostasis is a critical determinant of neuronal function, fundamentally influencing the efficacy of GABAergic and glycinergic neurotransmission. The K-Cl cotransporter 2 (KCC2) is the primary extruder of chloride in mature neurons, establishing the low intracellular chloride concentration ([Cl⁻]i) necessary for hyperpolarizing inhibition. Dysregulation of KCC2 function is implicated in a spectrum of neurological disorders, including epilepsy and neuropathic pain. VU0463271, a potent and selective inhibitor of KCC2, serves as an invaluable pharmacological tool to probe the physiological and pathological roles of this transporter. This technical guide provides an in-depth analysis of the effects of VU0463271 quarterhydrate on neuronal chloride homeostasis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows.

The Role of KCC2 in Neuronal Chloride Homeostasis

In mature neurons, the activation of GABAA receptors typically leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. This inhibitory effect is contingent upon a low intracellular chloride concentration, which is actively maintained by KCC2. KCC2 utilizes the electrochemical gradient of potassium to drive the extrusion of chloride ions from the neuron.

The direction of GABAergic signaling is therefore critically dependent on the chloride gradient. A disruption in KCC2 function leads to an accumulation of intracellular chloride, which can shift the reversal potential for GABA (E_GABA) to more depolarized values. Consequently, GABAA receptor activation can become depolarizing, leading to neuronal excitation instead of inhibition.

VU0463271: A Selective KCC2 Inhibitor

VU0463271 is a potent and selective antagonist of the KCC2 transporter. Its high selectivity allows for the specific investigation of KCC2 function without confounding effects on other ion transporters, such as the Na-K-2Cl cotransporter (NKCC1), which is responsible for chloride import in immature neurons and other cell types. By inhibiting KCC2, this compound effectively blocks the primary mechanism of chloride extrusion in mature neurons, leading to a rapid increase in intracellular chloride concentration.

Quantitative Effects of VU0463271 on Neuronal Chloride Homeostasis

The application of VU0463271 to neurons produces quantifiable changes in key parameters of chloride homeostasis and neuronal excitability. The following table summarizes the reported effects of VU0463271 in different neuronal preparations.

| Parameter | Neuronal Preparation | VU0463271 Concentration | Baseline Value | Value after VU0463271 | Reference |

| E_GABA | Cultured Hippocampal Neurons | 10 µM | -76 ± 5 mV | -36 ± 2 mV | [1] |

| Cultured Hippocampal Neurons | 100 nM | -73 ± 4 mV | -42 ± 3 mV | [1] | |

| Spinal Dorsal Horn VGluT2 Neurons | 25 µM | Not specified | ~15 mV depolarizing shift | [2] | |

| Spinal Dorsal Horn VGAT Neurons | 25 µM | Not specified | ~15 mV depolarizing shift | [2] | |

| Intracellular Cl⁻ Concentration ([Cl⁻]i) | Cultured Hippocampal Neurons | 10 µM | 9.8 ± 1.6 mM | 39.1 ± 2.6 mM | [1] |

| Cultured Hippocampal Neurons | 100 nM | 10.4 ± 1.3 mM | 32.4 ± 2.8 mM | [1] | |

| Neuronal Firing | Cultured Hippocampal Neurons | 10 µM | Not specified | Increased spiking | [1] |

| Entorhinal Cortex Interneurons (in vitro) | Not specified | Not specified | Increased firing rate during interictal events | [3] | |

| Entorhinal Cortex Principal Cells (in vitro) | Not specified | Not specified | Increased firing rate during interictal events | [3] |

Signaling Pathways and Experimental Workflows

KCC2-Mediated Chloride Extrusion and Inhibition by VU0463271

The following diagram illustrates the fundamental mechanism of KCC2-mediated chloride transport and its disruption by VU0463271, leading to a shift in the GABAergic response.

Experimental Workflow for Assessing VU0463271's Effect

This diagram outlines a typical experimental workflow to quantify the impact of VU0463271 on neuronal chloride homeostasis using electrophysiology and imaging.

References

Investigating the In Vivo Pharmacokinetics of VU0463271: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0463271 is a potent and selective inhibitor of the K-Cl cotransporter 2 (KCC2), a crucial neuron-specific chloride extruder in the central nervous system. Its utility as a pharmacological tool to probe the physiological roles of KCC2 in vitro is well-established. However, its translation to in vivo systemic applications has been significantly hampered by unfavorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the current understanding of the in vivo pharmacokinetics of VU0463271, detailing the experimental approaches that have been employed and discussing the challenges associated with its systemic administration. While quantitative pharmacokinetic data is sparse due to the compound's rapid metabolism, this guide consolidates the available information and presents generalized experimental workflows relevant to the preclinical assessment of central nervous system (CNS) drug candidates.

Introduction to VU0463271 and KCC2

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is the primary mechanism for maintaining low intracellular chloride concentrations in mature neurons. This low chloride level is essential for the hyperpolarizing and inhibitory actions of GABAA and glycine receptors. Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and schizophrenia, making it an attractive therapeutic target.

VU0463271 has emerged as a valuable research tool due to its high potency and selectivity for KCC2 over the Na-K-2Cl cotransporter 1 (NKCC1) and other transporters. Despite its utility in vitro, researchers have encountered significant obstacles in characterizing its effects following systemic administration in vivo.

In Vivo Pharmacokinetic Profile of VU0463271

Multiple studies have noted that VU0463271 undergoes rapid metabolism when administered systemically, which severely limits its utility for in vivo experiments that require sustained plasma and brain exposure.[2] The rapid clearance of the compound makes it challenging to achieve and maintain concentrations in the CNS sufficient to elicit pharmacological effects through conventional administration routes like intravenous or oral dosing.

Summary of Available Pharmacokinetic Information

While specific quantitative data is lacking, the qualitative assessment from multiple sources indicates:

-

High Clearance: The compound is rapidly cleared from systemic circulation.[1]

-

Poor Suitability for In Vivo Studies: Due to its pharmacokinetic profile, it is considered poorly suited for in vivo studies requiring systemic exposure.[1]

Experimental Protocols for In Vivo Assessment

Given the challenges with systemic administration, researchers have employed direct intracerebral delivery methods to study the in vivo effects of VU0463271. This approach bypasses the limitations of its pharmacokinetic profile by delivering the compound directly to the target tissue.

Direct Hippocampal Microinfusion

A key experimental protocol to investigate the in vivo effects of VU0463271 involves stereotactic microinfusion directly into the hippocampus of animal models, such as mice.[2][3]

Methodology:

-

Animal Model: Adult male mice are typically used.

-

Anesthesia: Animals are anesthetized (e.g., with isoflurane).

-

Stereotactic Surgery: The animal is placed in a stereotactic frame, and a craniotomy is performed over the target brain region (e.g., the dorsal hippocampus).

-

Cannula Implantation: A guide cannula is implanted at the specific stereotactic coordinates for the hippocampus.

-

Drug Infusion: Following a recovery period, a solution of VU0463271 (e.g., 100 µM) is microinfused directly into the hippocampus through an internal cannula.[2]

-

Electrophysiological Recording: Electroencephalogram (EEG) activity is monitored before, during, and after the microinfusion to assess the pharmacological effects of KCC2 inhibition on neuronal network activity.[2][3]

This direct administration method has successfully demonstrated that selective inhibition of KCC2 in vivo leads to hyperexcitability and the generation of epileptiform discharges.[2][3]

Signaling Pathways and Experimental Workflows

KCC2 Inhibition Signaling Pathway

The primary mechanism of action of VU0463271 is the direct inhibition of the K-Cl cotransporter 2. This disruption of chloride homeostasis has significant downstream effects on neuronal signaling.

Caption: Signaling pathway of KCC2 inhibition by VU0463271.

Generalized In Vivo Pharmacokinetic Study Workflow

For a typical CNS drug candidate with better pharmacokinetic properties, a standard workflow would be followed to determine its in vivo profile.

Caption: Generalized workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

VU0463271 remains a powerful tool for in vitro and ex vivo studies of KCC2 function. However, its inherent poor pharmacokinetic properties, primarily rapid metabolism, make it unsuitable for systemic in vivo applications. The lack of detailed quantitative pharmacokinetic data in the public domain underscores these limitations.

For researchers wishing to study the effects of KCC2 inhibition in vivo, the current viable method is direct intracerebral administration, which bypasses the metabolic challenges. Future research in this area could focus on the development of KCC2 inhibitors with improved "drug-like" properties, including greater metabolic stability and enhanced brain penetration, which would allow for a more thorough investigation of the therapeutic potential of targeting KCC2 through systemic administration. For drug development professionals, the case of VU0463271 serves as a critical reminder of the importance of early ADME (Absorption, Distribution, Metabolism, and Excretion) screening in the drug discovery pipeline to ensure that potent compounds also possess favorable pharmacokinetic profiles for in vivo efficacy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The KCC2 Inhibitor VU0463271: An In-depth Guide to its Early Applications in Neuroscience Research

Topic: Early Research Applications of VU0463271 in Neuroscience Content Type: In-depth Technical Guide/Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0463271 has emerged as a critical pharmacological tool for probing the function of the neuron-specific K⁺-Cl⁻ cotransporter 2 (KCC2). Contrary to initial assumptions that might associate it with G-protein coupled receptor modulation due to its "VU" prefix (Vanderbilt University), early and definitive research has characterized VU0463271 as a potent and selective inhibitor of KCC2. This transporter is fundamental for maintaining low intracellular chloride concentrations in mature neurons, a prerequisite for the hyperpolarizing, inhibitory action of GABAergic neurotransmission. By selectively blocking KCC2, VU0463271 provides a means to experimentally disrupt this ionic homeostasis, thereby revealing the profound impact of chloride regulation on neuronal excitability, network stability, and seizure dynamics. This guide details the foundational research, quantitative data, and key experimental protocols that have established VU0463271 as an indispensable tool in the study of GABAergic signaling and epilepsy.

Mechanism of Action: Selective Inhibition of KCC2

The primary molecular target of VU0463271 is the KCC2 transporter (SLC12A5). In mature neurons, KCC2 actively extrudes chloride ions (Cl⁻) from the cytoplasm, utilizing the potassium (K⁺) gradient. This action keeps the intracellular Cl⁻ concentration low, such that the activation of GABA-A receptors (GABA-ARs), which are ligand-gated chloride channels, results in Cl⁻ influx and hyperpolarization of the neuronal membrane potential. This hyperpolarization is the basis of fast synaptic inhibition.

VU0463271 acts as an antagonist of KCC2, blocking its ability to transport chloride. This inhibition leads to an accumulation of intracellular Cl⁻, causing a positive, depolarizing shift in the reversal potential for GABA (EGABA). Consequently, GABA-AR activation no longer leads to strong hyperpolarization and can even become depolarizing, resulting in neuronal hyperexcitability and a pro-convulsant state.[1]

Quantitative Pharmacological Data

Early characterization of VU0463271 established its potency and selectivity, which are crucial for its utility as a research tool. The data is summarized below.

| Parameter | Value | Target/Assay Condition | Reference |

| IC₅₀ | 61 nM | KCC2 (neuronal K-Cl cotransporter) | [1][2] |

| Selectivity | >100-fold | vs. NKCC1 (Na-K-2Cl cotransporter 1) | [1][2] |

| Off-Target Activity | No significant activity | Panel of 68 GPCRs, ion channels, and transporters |

Table 1: In Vitro Electrophysiological Effects of VU0463271 on Cultured Hippocampal Neurons

| Concentration | Effect on EGABA (Reversal Potential) | Change in Intracellular Cl⁻ [Cl⁻]i | Effect on Spontaneous Firing Rate | Reference |

| 100 nM | Shift from -73 mV to -42 mV | Shift from 10.4 mM to 32.4 mM | Increase from 22 to 83 AP/min | [3] |

| 10 µM | Shift from -80 mV to -36 mV | Shift from 9.8 mM to 39.1 mM | Increase from 18 to 78 AP/min | [3] |

Key Experimental Protocols and Methodologies

The characterization of VU0463271's effects relied on several key experimental paradigms, from in vitro electrophysiology to in vivo seizure models.

Perforated Patch-Clamp Electrophysiology

This technique is essential for accurately measuring EGABA and monitoring changes in intracellular chloride without disrupting the native cytoplasmic environment, which would occur in a conventional whole-cell configuration.

-

Objective: To measure the reversal potential of GABA-A receptor-mediated currents (EGABA) before and after application of VU0463271, allowing for the calculation of intracellular chloride concentration.

-

Cell Type: Cultured hippocampal neurons or HEK293 cells expressing KCC2.

-

Methodology:

-

Pipette Solution: The recording pipette is filled with a standard intracellular solution containing a pore-forming agent, such as gramicidin or amphotericin B.[4]

-

Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

Perforation: The pore-forming agent gradually inserts into the membrane patch, creating small pores permeable to monovalent ions (like K⁺ and Cl⁻) but not larger molecules. This allows for electrical access to the cell interior while preserving endogenous second messengers and ionic gradients.[5]

-

Recording: Voltage-clamp recordings are performed. The neuron is held at various potentials while a GABA-A agonist (e.g., muscimol) is applied. The membrane potential at which the GABA-induced current reverses direction is the EGABA.

-

Drug Application: After establishing a baseline EGABA, VU0463271 is perfused into the bath, and the change in EGABA is measured.

-

Calculation: The intracellular chloride concentration is calculated from the EGABA value using the Nernst equation.

-

Ex Vivo Brain Slice Seizure Model (Low-Mg²⁺)

This widely used ex vivo model induces epileptiform activity in brain slices, providing a platform to test the effects of compounds on network hyperexcitability.

-

Objective: To determine if blocking KCC2 function with VU0463271 promotes or exacerbates seizure-like events in a neuronal network.

-

Preparation: Acute hippocampal or cortico-hippocampal slices (300-400 µm thick) are prepared from rodents.[6]

-

Methodology:

-

ACSF Composition: Slices are continuously perfused with artificial cerebrospinal fluid (ACSF). To induce epileptiform activity, magnesium ions (Mg²⁺) are omitted from the ACSF.[7][8][9] Mg²⁺ normally blocks the channel of the NMDA receptor at resting membrane potentials; its removal leads to enhanced glutamatergic excitation and spontaneous, recurrent epileptiform discharges.[7]

-

Recording: Extracellular field potentials are recorded from specific hippocampal or cortical layers (e.g., CA1, CA3, entorhinal cortex) to monitor network activity.

-

Baseline Activity: Spontaneous seizure-like events (SLEs) are allowed to stabilize.

-

Drug Application: VU0463271 (e.g., 10 µM) is added to the low-Mg²⁺ ACSF.

-

Analysis: Changes in the frequency, duration, and amplitude of the epileptiform discharges are quantified to assess the drug's effect. Early studies showed that VU0463271 induced unremitting recurrent discharges in this model.[3]

-

In Vivo Microinfusion and EEG Recording

This in vivo experiment directly assesses the effect of VU0463271 on brain activity in a living animal.

-

Objective: To confirm that selective KCC2 inhibition is sufficient to induce seizures in vivo.

-

Animal Model: Anesthetized or freely moving mice.

-

Methodology:

-

Surgery: A guide cannula is stereotactically implanted above the target brain region, typically the dorsal hippocampus. EEG recording electrodes are also implanted.

-

Drug Administration: Following recovery, VU0463271 (e.g., 100 µM) dissolved in a vehicle solution is infused directly into the hippocampus via an internal cannula.[3]

-

Recording: Continuous EEG recordings are taken before, during, and after the microinfusion.

-

Analysis: The EEG traces are analyzed for the appearance of epileptiform discharges, spikes, and seizure activity. Power spectral analysis can be used to quantify changes in brain oscillatory activity. Studies using this method demonstrated that local infusion of VU0463271 rapidly caused epileptiform discharges.[3]

-

Visualizing Pathways and Workflows

Mechanism of KCC2 Inhibition by VU0463271

Caption: KCC2 inhibition by VU0463271 disrupts Cl⁻ homeostasis, converting GABAergic inhibition to excitation.

Experimental Workflow for VU0463271 Characterization

Caption: A multi-stage workflow to characterize VU0463271 from in vitro potency to in vivo effects.

Conclusion

The early research applications of VU0463271 were pivotal in providing neuroscientists with a selective and potent tool to investigate the function of the KCC2 transporter. These foundational studies clearly demonstrated that pharmacological inhibition of KCC2 is sufficient to impair GABAergic inhibition, leading to neuronal hyperexcitability and the generation of epileptiform activity both ex vivo and in vivo.[1][3] The detailed characterization of its effects, through rigorous electrophysiological and network-level assays, has cemented the role of KCC2 as a critical regulator of neuronal inhibition and a potential target for understanding and treating neurological disorders like epilepsy. The data and protocols outlined in this guide represent the core findings that established VU0463271 as a benchmark compound for studying chloride homeostasis in the central nervous system.

References

- 1. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole-cell recording using the perforated patch clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perforated whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Persistent epileptiform activity induced by low Mg2+ in intact immature brain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Low-magnesium medium induces epileptiform activity in mouse olfactory bulb slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

The Impact of VU0463271 Quarterhydrate on GABAergic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological effects of VU0463271 quarterhydrate on γ-aminobutyric acid (GABA)ergic transmission. VU0463271 is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2.[1] The primary mechanism of action of VU0463271 involves the disruption of intracellular chloride homeostasis, which indirectly but profoundly alters the functional outcome of GABAergic signaling. By inhibiting KCC2, VU0463271 leads to an accumulation of intracellular chloride, causing a depolarizing shift in the GABA reversal potential (EGABA). This shift can weaken or even reverse the hyperpolarizing, inhibitory effects of GABAA receptor activation, leading to neuronal hyperexcitability. This guide summarizes the key quantitative data, details the experimental protocols used to elucidate these effects, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: KCC2 Inhibition and its Consequences

GABA, the primary inhibitory neurotransmitter in the mature central nervous system, exerts its effects through the activation of GABAA receptors, which are ligand-gated chloride channels.[1][2] In mature neurons, the K+/Cl- cotransporter KCC2 is responsible for maintaining a low intracellular chloride concentration.[1][2] This creates a strong electrochemical gradient that drives chloride influx upon GABAA receptor opening, resulting in membrane hyperpolarization and synaptic inhibition.

VU0463271 selectively inhibits KCC2, disrupting this crucial chloride extrusion process.[1] The resulting increase in intracellular chloride concentration leads to a positive, or depolarizing, shift in the GABA reversal potential (EGABA).[2] Consequently, the activation of GABAA receptors may no longer be inhibitory and can, under certain conditions, become excitatory, leading to neuronal depolarization and increased excitability.[2] This fundamental alteration of GABAergic transmission underlies the observed pro-convulsant and epileptiform effects of VU0463271 in various experimental models.[1][2]

Quantitative Data

The following tables summarize the quantitative effects of VU0463271 on key parameters of GABAergic transmission as reported in the literature.

| Parameter | Value | Cell Type/Model | Concentration | Reference |

| IC50 for KCC2 | 61 nM | - | - | [1] |

| Selectivity | >100-fold vs. NKCC1 | - | - | [1] |

| Experimental Condition | Control EGABA (mV) | VU0463271 EGABA (mV) | ΔEGABA (mV) | Reference |

| Cultured Hippocampal Neurons | -76 ± 5 | -36 ± 2 | +40 | [2] |

| Cultured Hippocampal Neurons | -73 ± 4 | -42 ± 3 | +31 | [2] |

| Spinal Cord VGluT2 Neurons | (not specified) | Significant depolarizing shift | ~15 | [3] |

| Spinal Cord VGAT Neurons | (not specified) | Significant depolarizing shift | (not specified) | [3] |

| Experimental Condition | Control [Cl-]i (mM) | VU0463271 [Cl-]i (mM) | Δ[Cl-]i (mM) | Reference |

| Cultured Hippocampal Neurons (10 µM) | 9.8 ± 1.6 | 39.1 ± 2.6 | +29.3 | [2] |

| Cultured Hippocampal Neurons (100 nM) | 10.4 ± 1.3 | 32.4 ± 4.4 | +22.0 | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Electrophysiological Recordings in Cultured Hippocampal Neurons

This protocol is used to measure the effect of VU0463271 on the GABA reversal potential (EGABA) in individual neurons.

Methodology:

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic mice or rats.

-

Recording Technique: Gramicidin perforated patch-clamp recordings are performed to maintain the endogenous intracellular chloride concentration.

-

Solutions:

-

External Solution (aCSF): Containing standard physiological concentrations of salts, glucose, and buffered to pH 7.4.

-

Pipette Solution: Containing KCl and HEPES, with gramicidin added to perforate the cell membrane.

-

-

EGABA Measurement:

-

A baseline EGABA is established by puff application of the GABAA agonist muscimol at various holding potentials.

-

VU0463271 is bath-applied at the desired concentration (e.g., 100 nM or 10 µM).

-

EGABA is re-measured during and after drug application to determine the shift.

-

-

Data Analysis: The current-voltage relationship for the muscimol-evoked currents is plotted to determine the reversal potential (EGABA).

Field Potential Recordings in Acute Hippocampal Slices

This protocol is used to assess the impact of VU0463271 on network excitability and epileptiform activity.

Methodology:

-

Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from adult mice or rats.

-

Recording Chamber: Slices are maintained in a submerged or interface recording chamber continuously perfused with oxygenated aCSF.

-

Induction of Epileptiform Activity: Epileptiform discharges are often induced by perfusing with a modified aCSF, such as a low-magnesium solution, to enhance NMDA receptor-mediated excitation.[2]

-

Recording: An extracellular field potential electrode is placed in the pyramidal cell layer (e.g., CA1 or CA3) to record spontaneous or evoked network activity.

-

Drug Application: After a stable baseline of epileptiform activity is established, VU0463271 is added to the perfusing aCSF.

-

Data Analysis: Changes in the frequency, duration, and amplitude of epileptiform discharges are quantified before, during, and after VU0463271 application.

In Vivo Microinfusion in the Mouse Hippocampus

This protocol assesses the direct effect of VU0463271 on neuronal activity in the intact brain.

Methodology:

-

Animal Preparation: An adult mouse is anesthetized and placed in a stereotaxic frame.

-

Craniotomy: A small hole is drilled in the skull overlying the dorsal hippocampus.

-

Microinfusion: A guide cannula is implanted, and a microinjection needle is lowered to the target coordinates in the hippocampus.

-

Drug Delivery: VU0463271, dissolved in a suitable vehicle, is infused directly into the hippocampus.

-

Electrophysiological Recording: A recording electrode is placed near the infusion site to monitor local field potentials or single-unit activity for the emergence of epileptiform discharges.

-

Data Analysis: The electrophysiological recordings are analyzed for changes in neuronal firing patterns and the presence of seizure-like activity following the infusion.

Summary and Implications

This compound serves as a critical pharmacological tool for investigating the role of KCC2-mediated chloride transport in regulating GABAergic transmission and neuronal excitability. The data consistently demonstrate that inhibition of KCC2 by VU0463271 leads to a depolarizing shift in EGABA, thereby compromising the inhibitory strength of GABAergic synapses. This mechanism provides a clear link between chloride homeostasis and the control of network excitability. The induction of epileptiform activity by VU0463271 in both in vitro and in vivo models underscores the profound impact of KCC2 function on brain physiology and highlights its potential as a therapeutic target for disorders associated with dysfunctional GABAergic signaling, such as epilepsy. For drug development professionals, the selective nature of VU0463271 for KCC2 over NKCC1 makes it a valuable probe for dissecting the specific contributions of these transporters in various physiological and pathological states.

References

- 1. Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices and in vivo [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Constitutive KCC2 Cell- and Synapse-Specifically Regulates NMDA Receptor Activity in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Selectivity of VU0463271: A Technical Guide to its KCC2 over NKCC1 Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of VU0463271, a potent antagonist of the K-Cl cotransporter 2 (KCC2) over the Na-K-2Cl cotransporter 1 (NKCC1). Understanding this selectivity is critical for the development of targeted therapeutics for a range of neurological disorders where the modulation of chloride homeostasis is a key therapeutic strategy. This document details the quantitative measures of selectivity, the experimental protocols used for its determination, and the relevant signaling pathways, offering a foundational resource for researchers in the field.

Quantitative Selectivity Profile of VU0463271

VU0463271 demonstrates a significant and functionally important selectivity for KCC2 over NKCC1. This selectivity is crucial for minimizing off-target effects and achieving a desired therapeutic window. The following table summarizes the key quantitative data that establishes this selectivity profile.

| Parameter | KCC2 | NKCC1 | Selectivity Fold (NKCC1/KCC2) | Reference |

| IC50 | 61 nM | >10 µM | >100-fold | [1][2] |

Table 1: Potency and Selectivity of VU0463271 for KCC2 versus NKCC1. The half-maximal inhibitory concentration (IC50) values highlight the significantly greater potency of VU0463271 for KCC2.

A secondary pharmacology screen of VU0463271 against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters revealed no significant activity, further underscoring its selectivity for KCC2.[1] However, some off-target activity has been noted at higher concentrations.

| Off-Target | IC50 | Reference |

| Mitochondrial Translocator Protein (TSPO) | ~200 nM | [3] |

| α1B Adrenergic Receptor | ~350 nM | [3] |

Table 2: Off-Target Activity of VU0463271. While demonstrating high selectivity for KCC2 over NKCC1, VU0463271 exhibits some activity at other targets at concentrations higher than its KCC2 IC50.

Experimental Protocols for Determining Selectivity

The selectivity of VU0463271 for KCC2 over NKCC1 is primarily determined through in vitro functional assays that measure the activity of each transporter in the presence of the compound. The two most common methods employed are the 86Rb+ influx assay and the thallium (Tl+) influx assay.

86Rb+ Influx Assay

This radioisotope-based assay is a gold-standard method for directly measuring the activity of K+ transporters like KCC2 and NKCC1, as 86Rb+ serves as a congener for K+.

Principle: Cells overexpressing either KCC2 or NKCC1 are incubated with 86Rb+. The amount of radioactivity that accumulates inside the cells is proportional to the activity of the transporter. By measuring the reduction in 86Rb+ influx in the presence of varying concentrations of an inhibitor, an IC50 value can be determined.

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured and transiently or stably transfected with plasmids encoding either human KCC2 or NKCC1. Non-transfected cells serve as a control.

-

Plating: Cells are plated in 35-mm poly-L-lysine-coated dishes and allowed to adhere for 2 hours.[4]

-

Pre-incubation: The cell culture medium is aspirated, and the cells are washed and pre-incubated for 10 minutes in a specific buffer to isolate the activity of the target transporter.[4]

-

For KCC2-mediated influx: A Na+-free buffer is used, containing: 132 mM N-methylglucamine (NMDG)-Cl, 5 mM KCl, 2 mM CaCl2, 0.8 mM MgSO4, 1 mM glucose, and 5 mM HEPES, with the pH adjusted to 7.4 with NMDG.[4]

-

For NKCC1-mediated influx: A standard physiological buffer is used, containing: 132 mM NaCl, 5 mM KCl, 1 mM CaCl2, 0.8 mM MgSO4, 1 mM glucose, 60 mM sucrose, and 5 mM HEPES, with the pH adjusted to 7.4 with NaOH.[4]

-

-

Influx Assay: The pre-incubation buffer is replaced with an identical solution containing the test compound (VU0463271 at various concentrations), 200 µM ouabain (to inhibit the Na+/K+-ATPase), and 0.25 µCi/ml 86Rb+.[4]

-

Termination and Lysis: After a defined incubation period (typically a few minutes), the influx is terminated by rapidly washing the cells three times with an ice-cold wash solution. The cells are then lysed with a lysis buffer (e.g., 0.5 M NaOH).

-

Quantification: The amount of 86Rb+ in the cell lysate is measured using a liquid scintillation counter. Protein concentration in the lysate is determined using a standard protein assay (e.g., Bradford assay) to normalize the influx data.

-

Data Analysis: The bumetanide-sensitive or furosemide-sensitive component of 86Rb+ influx is calculated by subtracting the influx in the presence of a saturating concentration of the respective inhibitor from the total influx. IC50 values for VU0463271 are then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Thallium (Tl+) Influx Assay

This is a fluorescence-based, non-radioactive alternative to the 86Rb+ influx assay, suitable for high-throughput screening.

Principle: Thallium ions (Tl+) are transported by KCC2 and NKCC1 through their K+ binding site.[5] The influx of Tl+ into cells is detected by a Tl+-sensitive fluorescent dye, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the transporter's activity.

Detailed Methodology:

-

Cell Culture and Plating: HEK-293 cells expressing KCC2 or NKCC1 are plated in black-walled, amine-coated 384-well plates at a density of 20,000 cells per well.[4] For inducible expression systems, tetracycline (100 ng/ml) is added to the medium to induce KCC2 expression.[4]

-

Dye Loading: After approximately 24 hours, the cell culture medium is removed, and the cells are loaded with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM) in an assay buffer for 45 minutes at 37°C.[4]

-

Compound Incubation: The dye-loading solution is removed and replaced with fresh assay buffer. The test compound (VU0463271) is then added to the wells at various concentrations and incubated for a defined period (e.g., 30 minutes) at 37°C.[4]

-

Stimulation and Measurement: A stimulus solution containing Tl+ is added to the wells, and the fluorescence intensity is immediately measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.[4][6] The stimulus solution for KCC2 typically contains 125 mM sodium bicarbonate, 12 mM thallium sulfate, 1 mM magnesium sulfate, 1.8 mM calcium sulfate, 5 mM glucose, and 10 mM HEPES (pH 7.3).[4]

-

Data Analysis: The initial rate of the Tl+-induced fluorescence increase is calculated. The inhibition of this rate by VU0463271 is used to determine its IC50 value for both KCC2 and NKCC1.

Signaling Pathways and Experimental Workflows

The activity of KCC2 and NKCC1 is reciprocally regulated by the WNK-SPAK/OSR1 signaling pathway, which plays a crucial role in maintaining neuronal chloride homeostasis.

Caption: WNK-SPAK/OSR1 signaling pathway regulating KCC2 and NKCC1.

The experimental workflow for identifying and characterizing selective KCC2 inhibitors like VU0463271 typically involves a multi-stage process, starting with high-throughput screening and progressing to more detailed selectivity and functional assays.

Caption: Workflow for determining the selectivity of KCC2 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators. | Sigma-Aldrich [sigmaaldrich.com]

The Discovery and Development of VU0463271: A Selective KCC2 Inhibitor for Probing Neuronal Chloride Homeostasis

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations in the mature central nervous system (CNS).[1][2][3][4] This low chloride environment is fundamental for the hyperpolarizing and inhibitory actions of GABAA and glycine receptors. Dysregulation of KCC2 function, or "hypofunction," is implicated in a host of neurological and neuropsychiatric disorders, including epilepsy, neuropathic pain, autism spectrum disorders, and schizophrenia, where an excitatory/inhibitory (E/I) imbalance is a core pathological feature.[1][2][5][6][7] The development of selective pharmacological tools to probe KCC2 function has been a significant challenge, with early inhibitors like furosemide lacking specificity. VU0463271 emerged from a dedicated effort to develop potent and selective antagonists for KCC2, providing the research community with a crucial tool to dissect the role of this transporter in health and disease. This document provides a comprehensive technical overview of the discovery, pharmacological characterization, and experimental application of VU0463271.

The Role of KCC2 in GABAergic Signaling

In mature neurons, the direction of GABAA receptor-mediated currents is determined by the electrochemical gradient for chloride ions (Cl⁻). KCC2 actively extrudes Cl⁻ from the neuron, keeping the intracellular Cl⁻ concentration low.[3][4] This results in a Nernst potential for Cl⁻ (ECl) that is more negative than the resting membrane potential. Consequently, the opening of GABAA receptor channels leads to Cl⁻ influx and hyperpolarization of the neuronal membrane, causing synaptic inhibition.

A disruption in KCC2 function leads to an accumulation of intracellular Cl⁻, causing a depolarizing shift in the GABAA reversal potential (EGABA).[8] Under these conditions, GABAergic transmission can become depolarizing and even excitatory, contributing to neuronal hyperexcitability and network dysfunction.[1][2][8]

Discovery and Synthesis of VU0463271

The development of VU0463271 was an optimization of a previously identified KCC2 antagonist, ML077 (IC50 = 537 nM). Through a multi-dimensional iterative parallel synthesis approach, researchers aimed to improve potency and selectivity.[5] This effort led to the identification of VU0463271, with the chemical name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide.[4]

Pharmacological Profile

VU0463271 is a potent and selective inhibitor of KCC2. Its pharmacological characteristics have been determined through a series of in vitro assays.

Potency and Selectivity

The inhibitory activity of VU0463271 was primarily assessed using ion flux assays in cell lines overexpressing KCC2.

| Parameter | Value | Assay | Reference |

| KCC2 IC50 | 61 nM | Thallium (Tl⁺) Flux Assay | [4][5][9][10][11] |

| Selectivity vs. NKCC1 | >100-fold | ⁸⁶Rb⁺ Influx Assay | [4][5][9][10] |

| Off-Target Activity | No significant activity against a panel of 68 GPCRs, ion channels, and transporters | Broad panel screening | [4][9] |

Mechanism of Action

VU0463271 directly inhibits the ion-translocating function of KCC2. This inhibition leads to an increase in intracellular chloride concentration, which in turn causes a depolarizing shift in the GABAA reversal potential (EGABA).[8][12][13] This shift diminishes the efficacy of GABAergic inhibition and can lead to neuronal hyperexcitability.[8][11][12][13][14]

Key Experimental Protocols

The characterization of VU0463271 has relied on several key experimental methodologies.

High-Throughput Screening: Thallium (Tl⁺) Flux Assay

This assay was instrumental in the initial identification and optimization of KCC2 inhibitors. It measures KCC2 activity by detecting the influx of thallium (Tl⁺), a surrogate for K⁺, using a Tl⁺-sensitive fluorescent dye.

Protocol Outline:

-

Cell Plating: KCC2-overexpressing HEK293 cells are plated in 384-well, black-walled, clear-bottom plates.[15]

-

Dye Loading: Cells are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluoZin-2).[15]

-

Compound Addition: Test compounds, including VU0463271, are added to the wells and incubated.[15]

-

Thallium Stimulation: A stimulus buffer containing Tl₂SO₄ is added to initiate Tl⁺ influx through KCC2.[6][15]

-

Fluorescence Measurement: The increase in fluorescence is measured over time using a kinetic plate reader (e.g., FLIPR).[9]

-

Data Analysis: The initial rate of fluorescence increase is used to determine the level of KCC2 inhibition and calculate IC50 values.[9]

Electrophysiology: Gramicidin Perforated Patch-Clamp

This technique is essential for measuring the reversal potential of GABAA-mediated currents (EGABA) without altering the native intracellular chloride concentration of the neuron. Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to anions like chloride.[2][8][16]

Protocol Outline:

-

Pipette Preparation: Patch pipettes are filled with a solution containing gramicidin (e.g., 50 µg/ml).[17]

-

Seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette and the neuron.

-

Perforation: Gramicidin molecules from the pipette diffuse into the cell membrane patch and form pores, allowing electrical access to the cell. This process is monitored by observing a decrease in access resistance.[8]

-

Voltage Clamp: The neuron is voltage-clamped at various holding potentials.

-

GABA Application: A GABAA receptor agonist (e.g., muscimol) is applied, and the resulting current is measured.[12]

-

EGABA Determination: The holding potential at which the GABA-evoked current reverses direction is the EGABA. The effect of VU0463271 on EGABA is determined by perfusing the compound and repeating the measurements.[12]

In Vitro and Ex Vivo Studies

VU0463271 has been used to demonstrate the critical role of KCC2 in maintaining inhibition in neuronal networks.

| Experiment | Preparation | Effect of VU0463271 | Reference |

| Spontaneous Firing Rate | Cultured Hippocampal Neurons | Increased spontaneous action potential firing | [8][12][13] |

| Epileptiform Discharges | Acute Hippocampal Slices (in low Mg²⁺) | Induced unremitting, recurrent epileptiform discharges | [8][11][12][13][14] |

| EGABA Shift | Cultured Hippocampal Neurons | Caused a reversible, depolarizing shift in EGABA | [8][12][13] |

In Vivo Studies

Direct administration of VU0463271 into the brain has been used to confirm its effects on neuronal excitability in the intact animal.

Protocol Outline: Intrahippocampal Microinfusion

-

Animal Preparation: Anesthetized mice are placed in a stereotaxic frame.

-

Cannula Implantation: A guide cannula is surgically implanted with its tip positioned above the dorsal hippocampus.

-

Drug Infusion: After a recovery period, VU0463271 (dissolved in artificial cerebrospinal fluid) is infused directly into the hippocampus via an internal cannula.[12][13]

-

Electrophysiological Recording: Electroencephalogram (EEG) activity is recorded to monitor for epileptiform discharges.[12][13]

Findings: Microinfusion of VU0463271 into the mouse hippocampus rapidly induced epileptiform discharges, demonstrating that acute inhibition of KCC2 is sufficient to cause seizure-like activity in vivo.[8][11][12][13][14]

Conclusion

VU0463271 is a landmark compound in the study of neuronal ion homeostasis. Its high potency and selectivity for KCC2 have provided researchers with an invaluable tool to investigate the consequences of impaired chloride extrusion. Studies utilizing VU0463271 have unequivocally demonstrated that functional KCC2 is a critical factor for maintaining GABAergic inhibition and that its acute blockade leads to neuronal hyperexcitability and seizure activity. As research continues to unravel the complexities of KCC2 regulation and its role in a wide array of neurological disorders, VU0463271 will remain a cornerstone of experimental inquiry, paving the way for the development of novel therapeutic strategies aimed at restoring E/I balance in the CNS.

References

- 1. Gramicidin-perforated patch revealed depolarizing effect of GABA in cultured frog melanotrophs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perforated Whole-Cell Patch-Clamp Technique: A User’s Guide | Springer Nature Experiments [experiments.springernature.com]

- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 4. VU 0463271 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]

- 5. Further optimization of the K-Cl cotransporter KCC2 antagonist ML077: development of a highly selective and more potent in vitro probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]

- 8. Gramicidin-perforated patch recording: GABA response in mammalian neurones with intact intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vivo intrahippocampal microinfusion of carbachol and bicuculline induces theta-like oscillations in the septally deafferented hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo | Journal of Neuroscience [jneurosci.org]

- 13. Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dbt.univr.it [dbt.univr.it]

- 16. Excitatory GABA Responses in Embryonic and Neonatal Cortical Slices Demonstrated by Gramicidin Perforated-Patch Recordings and Calcium Imaging | Journal of Neuroscience [jneurosci.org]

- 17. jneurosci.org [jneurosci.org]

The KCC2 Inhibitor VU0463271: A Tool for Investigating Neuronal Hyperexcitability and Seizure Pathophysiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The potassium-chloride cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations in mature neurons. This low chloride environment is fundamental for the hyperpolarizing and shunting actions of GABAergic and glycinergic neurotransmission, the primary sources of fast synaptic inhibition in the central nervous system. Dysregulation of KCC2 function has been implicated in a variety of neurological disorders characterized by neuronal hyperexcitability, most notably epilepsy. VU0463271 is a potent and selective inhibitor of KCC2, making it an invaluable pharmacological tool for elucidating the role of chloride homeostasis in neuronal function and pathology. This technical guide provides a comprehensive overview of VU0463271, its mechanism of action, and its application in studying neurological disorders, with a focus on seizure models.

Mechanism of Action

VU0463271 selectively inhibits the KCC2 cotransporter, leading to a disruption of chloride extrusion from neurons.[1] This inhibition results in an accumulation of intracellular chloride, causing a depolarizing shift in the reversal potential for GABAA receptor-mediated currents (EGABA). Consequently, the activation of GABAA receptors can become less hyperpolarizing or even excitatory, thereby compromising synaptic inhibition and increasing neuronal excitability. This shift in GABAergic signaling is a key mechanism underlying the pro-convulsant effects observed with VU0463271 administration.

Data Presentation: Quantitative Effects of VU0463271